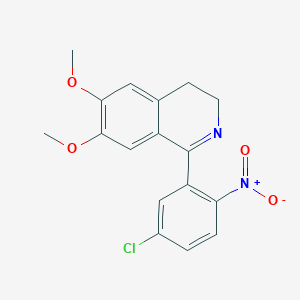

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Vue d'ensemble

Description

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound with the following properties:

- Empirical Formula : C<sub>17</sub>H<sub>15</sub>ClN<sub>2</sub>O<sub>4</sub>

- Molecular Weight : 332.77 g/mol

- CAS Number : 18640-60-3

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is as follows:

- Start with p-bromoacetophenone and thiourea .

- React them in the presence of iodine catalyst to form the intermediate 4-(4-bromophenyl) thiazol-2-amine .

- Further react the intermediate with chloroacetyl chloride to generate the desired product.

Molecular Structure Analysis

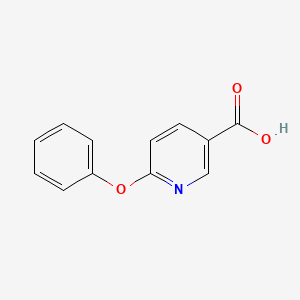

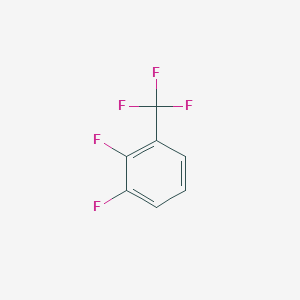

The molecular structure of 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline consists of an isoquinoline core with a chloro-nitrophenyl group and two methoxy groups. The chlorine and nitro substituents contribute to its reactivity and properties.

Chemical Reactions Analysis

- Primary Amines Reaction : When treated with nitrous acid, primary amines yield nitrogen gas and various organic products. For example:

- 1-Aminopropane + HNO<sub>2</sub> → Propan-1-ol + H<sub>2</sub>O + N<sub>2</sub>

- Secondary Amines Reaction : Secondary amines react with nitrous acid to form nitrosamines , which are potent carcinogens. This reaction is no longer performed due to safety concerns.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Solubility : Soluble in organic solvents

- Melting Point : Varies based on crystalline form

- Color : Typically yellow or orange

Applications De Recherche Scientifique

Local Anesthetic Activity and Toxicity Studies

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, as part of the isoquinoline alkaloids family, has been evaluated for its potential in local anesthetic activity. Azamatov et al. (2023) investigated a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines for their local anesthetic properties and acute toxicity. These compounds exhibited significant local anesthetic effects, surpassing lidocaine in certain cases. However, their toxicity varied, indicating a need for further optimization and research for safe therapeutic applications (Azamatov et al., 2023).

Structural and Stereochemical Studies

Structural and stereochemical analysis of isoquinoline derivatives, including those related to 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, has been a significant area of research. Studies by Heydenreich et al. (2003) and others have focused on understanding the configurations and conformations of various substituted isoquinolines, which is crucial for their therapeutic and industrial applications (Heydenreich et al., 2003).

Synthesis Techniques

Advancements in the synthesis of isoquinoline derivatives have been explored extensively. For instance, Roberts et al. (1997) developed methods for the synthesis of pyrrolo[4,3,2-de]quinolines from related compounds, showcasing the versatility and potential of these chemical structures in various applications (Roberts et al., 1997).

Antiarrhythmic Properties

Markaryan et al. (2000) explored the antiarrhythmic properties of isoquinoline derivatives, including those related to 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. This research highlights the potential medicinal applications of these compounds in cardiovascular medicine (Markaryan et al., 2000).

Safety And Hazards

- Safety : Handle with care due to potential carcinogenicity of nitrosamines.

- Storage : Store in a cool, dry place away from direct sunlight.

- Hazard Classifications : Eye irritant (GHS07).

Orientations Futures

- Investigate its biological activity and potential therapeutic applications.

- Explore modifications to enhance its efficacy or reduce toxicity.

Please note that this analysis is based on available information, and further research may provide additional insights. Always exercise caution when handling chemical compounds. 🧪🔬

Propriétés

IUPAC Name |

1-(5-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-23-15-7-10-5-6-19-17(12(10)9-16(15)24-2)13-8-11(18)3-4-14(13)20(21)22/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWAPLAIZMBGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370939 | |

| Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

CAS RN |

62206-13-7 | |

| Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)